6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
Description
6-(3,4-Dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring:
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-11-9-18(16-22(21)31-2)19-10-12-24(29)27(25-19)14-5-8-23(28)26-15-13-17-6-3-4-7-20(17)26/h3-4,6-7,9-12,16H,5,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWGPKJRNJIGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,4-dimethoxyphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core : Cyclization of appropriate precursors.
- Introduction of the Indolinyl Group : Achieved through substitution reactions.
- Final Modifications : Coupling reactions to attach the dimethoxyphenyl and oxobutyl groups.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with cell surface receptors, altering signaling pathways.
- Gene Expression Influence : It may affect the expression levels of genes linked to disease processes.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. It inhibits the growth of various bacterial strains, suggesting potential applications in treating infections.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effect | Tested Cell Lines/Organisms |
|---|---|---|
| Anticancer | Induces apoptosis | MCF-7 (breast cancer), HeLa (cervical cancer) |
| Antimicrobial | Growth inhibition | E. coli, S. aureus |
| Enzyme Inhibition | Specific enzyme target | Various metabolic enzymes |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models. The mechanism was linked to the induction of cell cycle arrest and apoptosis via caspase activation.
- Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that the compound displayed a minimum inhibitory concentration (MIC) effective against multi-drug resistant strains of bacteria.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Key Observations :
- The indolin-1-yl group in the target compound is structurally distinct from piperidinyl-thienopyrimidine () and dimethylindole (), suggesting divergent biological targets .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Analysis :
- The 3,4-dimethoxyphenyl group increases hydrophobicity compared to the 4-chlorophenyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
